molecular formula C12H9F3N2O3S B1393716 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide CAS No. 874839-24-4

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide

Cat. No. B1393716
M. Wt: 318.27 g/mol
InChI Key: WMLGJYDJAJPBOS-UHFFFAOYSA-N
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Description

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide, also known as TF-Py-SO2NH2, is a chemical compound that is widely investigated. It belongs to the class of organic compounds known as 4-benzylpiperidines .


Synthesis Analysis

The synthesis of similar compounds often involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular formula of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is C12H9F3N2O3S. The molecular weight is 318.27 g/mol.


Chemical Reactions Analysis

The major use of trifluoromethylpyridine (TFMP) derivatives, such as 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Synthesis and Photophysicochemical Properties

  • A study by Öncül, Öztürk, and Pişkin (2021) focused on the synthesis of novel benzenesulfonamide derivatives, including zinc(II) phthalocyanine with benzenesulfonamide substituents. These compounds exhibited suitable photophysical and photochemical properties for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Antimicrobial Activity

  • Ijuomah, Ike, and Obi (2022) synthesized N-pyridin-3-yl-benzenesulfonamide, demonstrating significant antimicrobial activity against various bacteria, including Staphylococcus aureus, Salmonella typhi, and Escherichia coli (Ijuomah, Ike, & Obi, 2022).

Anticancer Activity

  • Ghorab and Al-Said (2012) reported on the synthesis of indenopyridine derivatives including 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide. These compounds exhibited notable in vitro anticancer activity against breast cancer cell lines (Ghorab & Al-Said, 2012).

Anti-Inflammatory and Ulcerogenic Studies

  • Mustafa et al. (2016) synthesized novel benzenesulfonamides with anti-inflammatory activity in rat models. These compounds also showed minimal ulcerogenic effects, indicating potential for therapeutic applications (Mustafa et al., 2016).

Herbicidal Activity

  • Xie et al. (2014) designed and synthesized novel 3-(pyridin-2-yl)benzenesulfonamide derivatives, demonstrating efficient control of various weeds, suggesting potential as herbicidal agents (Xie et al., 2014).

Safety And Hazards

While specific safety and hazard information for 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is not available, similar compounds like trifluoromethylpyridine have hazard statements such as H226 - H315 - H319 - H335 .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-[3-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3S/c13-12(14,15)10-2-1-7-17-11(10)20-8-3-5-9(6-4-8)21(16,18)19/h1-7H,(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLGJYDJAJPBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201193979
Record name 4-[[3-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide

CAS RN

874839-24-4
Record name 4-[[3-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874839-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[3-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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